trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol
Overview
Description
The compound is a derivative of trans-4-substituted cyclohexane-1-amines . These compounds are key intermediates in the synthesis of cariprazine, an antipsychotic drug that can handle all symptoms of bipolar I disorder .
Synthesis Analysis
The production of trans-4-substituted cyclohexane-1-amines was investigated using transaminases in diastereotope selective amination starting from the corresponding ketone or in diastereomer selective deamination of their diasteromeric mixtures .Molecular Structure Analysis
The molecular structure of the compound involves a trans-4-substituted cyclohexane-1-amine as a key structural element .Chemical Reactions Analysis
Transaminases were identified enabling the conversion of the cis-diastereomer of four selected cis/trans-amines with different 4-substituents to the corresponding ketones . In continuous-flow experiments aiming the cis diastereomer conversion to ketone, highly diastereopure trans-amine could be produced .Scientific Research Applications
Synthesis and Chemical Properties
Ring Expansion and Synthesis Techniques : The compound's structure has been utilized in studies focusing on ring expansion techniques. For example, a study by Fesenko et al. (2015) explored the diastereoselective formation of polysubstituted tetrahydro-1H-1,3-diazepin-2-ones, highlighting the importance of this compound in synthetic chemistry and molecular engineering (Fesenko et al., 2015).
Heterocyclic Synthesis : Research by Mikhaleva et al. (1999) demonstrated the synthesis of trans-bis(5-R-pyrimidin-2-yl)-1,4-cyclohexanes, emphasizing the compound's role in the creation of nematic mesophases, which are significant in the field of liquid crystal technology (Mikhaleva et al., 1999).
Transformation in Reactions : Voskressensky et al. (2014) explored the three-component reaction involving similar compounds, leading to the formation of substituted pyrroles. This study is crucial for understanding the chemical behavior and potential applications of such compounds in organic synthesis (Voskressensky et al., 2014).
Biological Activities and Applications
Antifungal and Anticancer Properties : Youssef and Omar (2007) synthesized derivatives related to the compound and found them to possess antifungal and antibacterial properties. Such studies are significant for developing new pharmaceutical agents (Youssef & Omar, 2007).
Potential Dual Inhibitors for Cancer Treatment : Gangjee et al. (2003) designed analogues as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating the compound's potential in cancer treatment (Gangjee et al., 2003).
Future Directions
properties
IUPAC Name |
4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N6O/c1-4-6-22(2)32-30-31-19-27-28(21-36(29(27)33-30)25-11-13-26(37)14-12-25)24-9-7-23(8-10-24)20-35-16-5-15-34(3)17-18-35/h7-10,19,21-22,25-26,37H,4-6,11-18,20H2,1-3H3,(H,31,32,33)/t22-,25?,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUGTGGDEAGXJP-OIEGUCRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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